1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoromethyl group attached to a cyclopropyl ring, which is further connected to an N-methylmethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-(fluoromethyl)cyclopropylamine, which can be achieved through the reaction of 1-hydroxymethyl cyclopropylamine with a fluorinating agent . This intermediate is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyclopropyl ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride
Uniqueness
1-(1-(Fluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
1-[1-(fluoromethyl)cyclopropyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-5-6(4-7)2-3-6;/h8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCLKPAEGZQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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